molecular formula C10H12Cl2N2O2 B15341840 2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime CAS No. 33954-76-6

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime

カタログ番号: B15341840
CAS番号: 33954-76-6
分子量: 263.12 g/mol
InChIキー: SZZUPDHXNKTILB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime is a synthetic organic compound characterized by a 3,4-dichlorophenyl moiety, an ethoxy group, and an amidoxime functional group. The 3,4-dichlorophenyl group is a common motif in opioid receptor ligands (e.g., U-47700, U-50488H) and herbicides (e.g., methazole), while the amidoxime group may enhance hydrogen-bonding capacity and solubility compared to simpler amides or esters .

特性

CAS番号

33954-76-6

分子式

C10H12Cl2N2O2

分子量

263.12 g/mol

IUPAC名

2-(3,4-dichlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-16-9(10(13)14-15)6-3-4-7(11)8(12)5-6/h3-5,9,15H,2H2,1H3,(H2,13,14)

InChIキー

SZZUPDHXNKTILB-UHFFFAOYSA-N

異性体SMILES

CCOC(C1=CC(=C(C=C1)Cl)Cl)/C(=N/O)/N

正規SMILES

CCOC(C1=CC(=C(C=C1)Cl)Cl)C(=NO)N

製品の起源

United States

類似化合物との比較

Structural Comparison with Analogous Compounds

Key Structural Features

  • 3,4-Dichlorophenyl Core : Shared with opioid analogs (e.g., U-47700, U-50488H) and methazole, a herbicide .
  • Amidoxime Functional Group : Distinct from the amide or oxadiazolidine-dione groups in analogs, offering unique hydrogen-bonding and coordination properties .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Primary Application
2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime 3,4-Dichlorophenyl Ethoxy, amidoxime Unknown (hypothetical)
U-47700 3,4-Dichlorophenyl Dimethylamino-cyclohexyl, amide Synthetic opioid (MOR agonist)
U-50488H 3,4-Dichlorophenyl Pyrrolidinyl-cyclohexyl, amide κ-opioid receptor agonist
Methazole 3,4-Dichlorophenyl Oxadiazolidine-3,5-dione Herbicide
Methyl 2-(3,4-DCP)-2-(methylamino)acetate HCl 3,4-Dichlorophenyl Methyl ester, methylamino Pharmaceutical intermediate

Pharmacological and Functional Comparisons

Receptor Binding Profiles

  • U-47700 : Exhibits high μ-opioid receptor (MOR) affinity (7.5× reference standard) with minimal κ-opioid receptor (KOR) activity, making it a potent analgesic .
  • U-50488H : Selective KOR agonist (KOR Ki = 3.1 nM) with negligible MOR binding .
  • Hypothetical Target Compound : The ethoxy and amidoxime groups may reduce affinity for opioid receptors compared to U-drugs, as bulky substituents on the acetamide backbone are critical for receptor engagement .

Hydrogen Bonding and Conformation

  • Crystal Structure Insights: In related N-substituted 2-arylacetamides (e.g., ), dihedral angles between the dichlorophenyl ring and adjacent groups range from 44.5° to 77.5°, influencing molecular packing and receptor docking .

Physicochemical and Functional Implications

  • Stability : Amidoximes are generally more hydrolytically stable than esters (e.g., methazole’s oxadiazolidine-dione), suggesting longer in vivo half-life .

Data Table: Pharmacological and Structural Parameters

Table 2: Receptor Binding and Physicochemical Properties
Compound MOR Affinity (Ki, nM) KOR Affinity (Ki, nM) LogP (Predicted) Key Structural Distinction
2-(3,4-DCP)-2-ethoxyacetamidoxime Not reported Not reported ~3.2 (est.) Amidoxime, ethoxy
U-47700 7.5× reference Negligible ~2.8 Dimethylamino-cyclohexyl, amide
U-50488H 220 3.1 ~3.5 Pyrrolidinyl-cyclohexyl
Methazole N/A N/A ~2.1 Oxadiazolidine-dione

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with halogenated precursors. For example, coupling 3,4-dichlorophenyl groups with ethoxyacetamidoxime intermediates under controlled conditions. Key steps include:

  • Nucleophilic substitution for introducing the ethoxy group, using anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Oxime formation via hydroxylamine hydrochloride under reflux, monitored by TLC to track intermediate purity .
  • Purification via column chromatography or recrystallization, with yields optimized by adjusting temperature (60–80°C) and reaction time (12–24 hours) .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and amidoxime NH₂ (δ 5.5–6.0 ppm). Compare with deuterated analogs to resolve overlapping signals .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns, ensuring correct functional group assembly .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks by growing single crystals in ethanol/water mixtures. Data can be deposited in repositories like CCDC for validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amidoxime NH₂ for hydrogen bonding). Compare with experimental IR/Raman spectra for validation .
  • Molecular Docking : Simulate binding affinities to targets like enzymes or receptors. Use software (AutoDock Vina) to model interactions with 3,4-dichlorophenyl moieties in hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for receptor studies) and controls (e.g., reference inhibitors) to minimize variability .
  • Structural Analogs : Compare activity of derivatives (e.g., 2-cyano or methylamino analogs) to isolate the impact of substituents on bioactivity .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA) to identify outliers caused by assay conditions (pH, temperature) .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Confirm purity >98% via UV detection at 254 nm .
  • Circular Dichroism (CD) : Analyze Cotton effects to verify absolute configuration, especially if the compound exhibits planar chirality .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with safer solvents (e.g., acetonitrile) in large-scale reactions to reduce toxicity .
  • Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce byproduct formation during exothermic steps (e.g., amidoxime formation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。